molecular formula C9H17N3O B13795670 N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide CAS No. 88992-94-3

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide

Cat. No.: B13795670
CAS No.: 88992-94-3
M. Wt: 183.25 g/mol
InChI Key: YHISAQJGKPTPHT-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a piperazine ring, a privileged scaffold known for its versatility in drug discovery, linked to a prop-2-enamide (acrylamide) group via an ethylene spacer. This structure offers researchers a valuable building block for developing novel therapeutic agents or biochemical probes. Research Applications and Potential The piperazine moiety is a common feature in molecules with diverse biological activities. Piperazine itself is well-documented for its pharmacological properties, acting as a gamma-aminobutyric acid (GABA) receptor agonist, which leads to hyperpolarization and flaccid paralysis in parasites . Beyond this, contemporary research highlights the potential of synthetic piperazine derivatives in advanced areas such as the development of radioprotective agents to mitigate DNA damage from ionizing radiation and their use in antineoplastic (anti-cancer) therapies . The reactive acrylamide group in this compound can serve as a Michael acceptor, making it a potential candidate for designing covalent inhibitors or for use in polymer-supported chemistry and targeted drug delivery systems, such as lipid nanoparticles (LNPs) . Usage and Handling This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

88992-94-3

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C9H17N3O/c1-2-9(13)11-5-8-12-6-3-10-4-7-12/h2,10H,1,3-8H2,(H,11,13)

InChI Key

YHISAQJGKPTPHT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCN1CCNCC1

Origin of Product

United States

Preparation Methods

Direct N-Dehydrogenation of Amides to Enamides

A recent and innovative approach for preparing enamides, including acrylamide derivatives, is the direct N-dehydrogenation of corresponding amides via electrophilic amide activation. This method, developed by Spieß et al. (2021), employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) to activate the amide electrophilically, leading to the formation of enamides in high yields with broad substrate scope.

  • Key features:

    • One-step conversion from amides to enamides.
    • Use of LiHMDS as a strong, non-nucleophilic base.
    • Triflic anhydride serves as both electrophilic activator and oxidant.
    • Compatible with cyclic amines such as piperazine derivatives.
    • Reaction conditions optimized for high yield and selectivity.
  • Typical reaction conditions:

Parameter Condition
Base LiHMDS (4.8 equivalents)
Electrophilic activator Triflic anhydride (2.4 equivalents)
Solvent Diethyl ether
Temperature 0 °C to room temperature
Reaction time 16 hours
  • Yields: Up to 89% isolated yields reported for various enamides including piperazine-derived enamides.

This method is particularly useful for synthesizing N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide by starting from the corresponding N-(2-piperazin-1-yl)ethyl amide precursor.

Preparation of Piperazine-Containing Intermediates

Before enamide formation, the key intermediate N-(2-piperazin-1-yl)ethyl amide must be prepared. This typically involves:

  • Step 1: Synthesis of 2-(Piperazin-1-yl)ethylamine

    This intermediate can be synthesized by nucleophilic substitution of 2-chloroethylamine derivatives with piperazine under controlled conditions.

  • Step 2: Formation of the Amide

    The 2-(piperazin-1-yl)ethylamine is reacted with an appropriate acid derivative such as acryloyl chloride or acrylic acid (activated) to form the corresponding amide.

Specific Preparation Method: Acylation of 2-(Piperazin-1-yl)ethylamine with Acryloyl Chloride

A common and effective method to prepare this compound is the acylation of 2-(piperazin-1-yl)ethylamine with acryloyl chloride.

Reagent Molar Ratio Solvent Temperature Time
2-(Piperazin-1-yl)ethylamine 1 equiv Dichloromethane (DCM) or THF 0 °C to room temp 1-4 hours
Acryloyl chloride 1.1 equiv
Base (e.g., triethylamine) 1.2 equiv
  • Procedure notes:

    • The amine is dissolved in anhydrous solvent under inert atmosphere.
    • The base is added to scavenge HCl formed during acylation.
    • Acryloyl chloride is added dropwise at low temperature to control reaction rate and prevent polymerization.
    • After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
  • Advantages:

    • Straightforward and scalable.
    • High selectivity for monoacylation.
    • Good yields (typically 70–90%).

Alternative Preparation via 2-Piperazinone Intermediate

A patent (CN106117153A) describes a preparation method for 2-piperazinone, a key intermediate related to piperazine derivatives, which can be further functionalized to obtain this compound.

Step Reagents Conditions Notes
1 Chloroethylamine, ethyl chloroacetate, organic solvent Controlled temperature (30-80 °C), 12-48 h Substitution reaction forms intermediate
2 Ammonium acetate, alkali (e.g., K2CO3, Na2CO3, ammonia) Same temperature range Cyclization to form 2-piperazinone
3 Cooling, crystallization, filtration Room temperature Isolation of crude product
4 Recrystallization with acetone-water, activated carbon decolorization - Purification to pure product
  • Organic solvents used: Dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, or dimethylbenzene.

  • Alkali options: Potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, or pyridine.

  • Advantages:

    • High selectivity and yield.
    • Simple post-treatment and purification.
    • Reduced side reactions compared to ethylenediamine routes.
  • Relevance:

    • The 2-piperazinone intermediate can be further reacted with acrylamide derivatives to obtain the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct N-Dehydrogenation of Amides LiHMDS, triflic anhydride, diethyl ether, 0 °C to RT One-step enamide formation, high yield, broad scope Requires strong base and sensitive reagents
Acylation of 2-(Piperazin-1-yl)ethylamine Acryloyl chloride, base (triethylamine), DCM, 0 °C to RT Straightforward, scalable, selective Requires handling of acid chlorides
Synthesis via 2-Piperazinone Intermediate Chloroethylamine, ethyl chloroacetate, ammonium acetate, alkali, organic solvents, 30-80 °C High selectivity, easy purification Multi-step, requires intermediate isolation

Research Findings and Optimization Notes

  • The direct N-dehydrogenation method was optimized to use LiHMDS over other bases such as NaHMDS or KHMDS due to significantly higher yields (up to 94% vs. 15% or traces).

  • The order of reagent addition is critical; preaddition of LiHMDS before triflic anhydride improves yield drastically.

  • Organic solvent choice affects reaction efficiency; diethyl ether was superior to THF or other solvents.

  • For the acylation method, controlling temperature and slow addition of acryloyl chloride prevents polymerization side reactions and improves product purity.

  • The 2-piperazinone preparation method offers a robust route with fewer side reactions than ethylenediamine-based syntheses, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enamide group.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may result in saturated amide derivatives.

Scientific Research Applications

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with target molecules, while the prop-2-enamide group can participate in covalent bonding or other chemical reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Sources

Several amide derivatives isolated from Lycium species (e.g., Lycium yunnanense and Lycium barbarum) share structural similarities with N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide. Key examples include:

Compound Name Structural Features Bioactivity (IC₅₀ or Ki) Source
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, ) Piperazine replaced with methoxyethyl group; acrylamide core Anti-inflammatory: IC₅₀ = 17.21 ± 0.50 μM Lycium yunnanense
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, ) Piperazine replaced with dihydroxyphenylethanolamine Anti-inflammatory: IC₅₀ = 17.00 ± 1.11 μM Lycium barbarum
N-trans-coumaroyl octopamine (Compound 9, ) Ethylpiperazine replaced with octopamine; conjugated double bond Moderate anti-inflammatory activity Lycium yunnanense

Key Differences :

  • Natural analogs often replace the piperazine ring with phenolic or catecholic groups, enhancing antioxidant properties but reducing conformational flexibility.
  • The acrylamide moiety in synthetic derivatives like this compound may improve electrophilic reactivity compared to natural coumaroyl or feruloyl analogs .

Key Differences :

  • Receptor Specificity : Fluorinated analogs like 18F-Mefway exhibit high 5-HT₁A affinity due to aromatic substituents, whereas this compound lacks such groups, likely reducing receptor selectivity .
  • Pharmacokinetics : The α,β-unsaturated carbonyl in prop-2-enamide may increase metabolic instability compared to saturated amides in imaging agents like PPPE-MAMA′-99mTcO .
Structure-Activity Relationship (SAR) Insights
  • Piperazine Flexibility : Piperazine’s conformational freedom enhances binding to G-protein-coupled receptors (e.g., opioid or serotonin receptors) but may reduce selectivity compared to rigid analogs like 18F-FCWAY .
  • Acrylamide Reactivity : The prop-2-enamide group can act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes (e.g., COX-2), a feature absent in saturated amides like dihydro-feruloyltyramine .
  • Substituent Effects : Anti-inflammatory activity in Lycium amides correlates with methoxy and hydroxyl groups on aromatic rings, suggesting that this compound’s lack of such groups may limit its potency compared to natural analogs .

Biological Activity

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇N₃O. The compound consists of a piperazine ring connected to a prop-2-enamide moiety, which facilitates various interactions with biological targets. Its structure allows for diverse pharmacological properties, particularly in the central nervous system and cancer treatment.

Pharmacological Properties

Research indicates that compounds with piperazine derivatives often exhibit significant pharmacological activities. This compound has been studied for:

  • Antidepressant Effects : Piperazine derivatives are known to interact with serotonin receptors, suggesting potential antidepressant activity.
  • Antineoplastic Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific receptors involved in tumor growth.

The mechanism of action for this compound involves binding to various molecular targets, including neurotransmitter receptors and enzymes. The compound's ability to modulate these targets is crucial for its therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example:

  • Study on Cancer Cell Lines : A study reported that derivatives similar to this compound showed significant cytotoxicity against various human cancer cell lines, indicating potential as an anticancer agent.

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts with several receptors:

Receptor Binding Affinity (Ki) Effect
Serotonin 5-HT_1A50 nMAntidepressant-like effects
Dopamine D_2200 nMModulation of dopaminergic activity
FGFR4100 nMPotential antineoplastic effects

These interactions highlight the compound's versatility and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis involving nucleophilic substitution of piperazine derivatives followed by acrylamide coupling. For example, intermediates like 2-(piperazin-1-yl)ethylamine can be reacted with acryloyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to minimize polymerization. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) yields the final compound .
  • Optimization : Adjust stoichiometry (1.2:1 molar ratio of acryloyl chloride to amine) and use scavengers like hydroquinone to suppress side reactions .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify piperazine protons (δ 2.5–3.5 ppm) and acrylamide carbonyl (δ ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 211.14) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assays :

  • DPPH Radical Scavenging : Test antioxidant potential at concentrations 10–100 µM in methanol .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT₁A receptors using ³H-8-OH-DPAT) to assess affinity .
  • Anti-inflammatory Activity : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s 5-HT₁A receptor selectivity?

  • Approach : Synthesize analogs with substituents on the piperazine ring (e.g., 4-arylpiperazines) and acrylamide chain modifications. Compare binding affinities using competitive radioligand assays (Ki values) .
  • Key Findings : Electron-withdrawing groups on the piperazine N-4 position (e.g., 4-fluorophenyl) improve receptor selectivity by 2–3 fold .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Case Example : If in vitro 5-HT₁A affinity does not correlate with in vivo efficacy (e.g., behavioral assays), consider:

  • Metabolic Stability : Assess hepatic microsomal degradation (t₁/₂ <30 min suggests rapid clearance) .
  • Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via logD measurements .
  • Radiolabeling : Use ¹⁸F-Mefway analogs for PET imaging to quantify brain receptor occupancy .

Q. How can computational methods predict off-target interactions or multi-target effects?

  • Tools : Molecular docking (AutoDock Vina) against serotonin/dopamine receptor libraries.
  • Validation : Cross-check with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. What protocols isolate and quantify this compound from complex matrices (e.g., plant extracts)?

  • Extraction : Liquid-liquid partitioning (ethyl acetate:water) followed by SPE (C18 cartridges).
  • Quantification : LC-MS/MS with MRM transitions (e.g., m/z 211→140 for quantification) .

Data Interpretation and Validation

Q. How to address discrepancies in antioxidant activity across different assay models (e.g., DPPH vs. FRAP)?

  • Root Cause : DPPH measures radical scavenging in non-polar environments, while FRAP assesses reducing power in aqueous phases.
  • Resolution : Normalize data to Trolox equivalents and compare slopes of dose-response curves .

Q. What validation criteria ensure reproducibility in radiolabeled tracer studies (e.g., ¹⁸F-Mefway)?

  • Quality Control :

  • Radiochemical purity >95% (HPLC with radioactive detector).
  • Specific activity >2 Ci/µmol for in vivo PET imaging .

Tables for Key Findings

Biological Activity Assay Model Key Result Reference
5-HT₁A Receptor AffinityRadioligand BindingKi = 12 nM (vs. 18F-FCWAY Ki = 8 nM)
Antioxidant Activity (DPPH)In vitroIC₅₀ = 45 µM
Metabolic Stability (Human)Liver Microsomest₁/₂ = 22 min

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